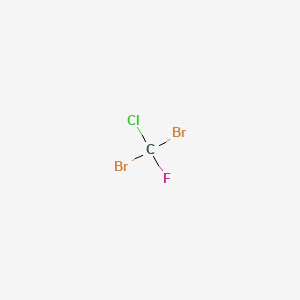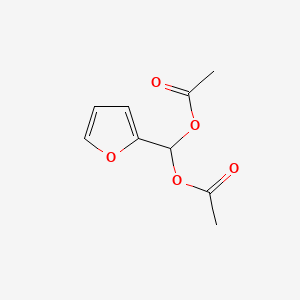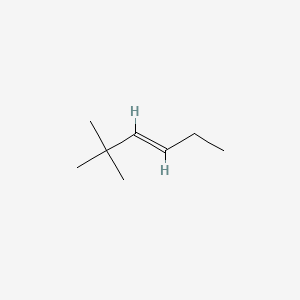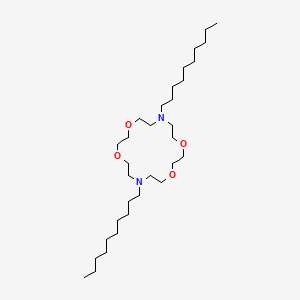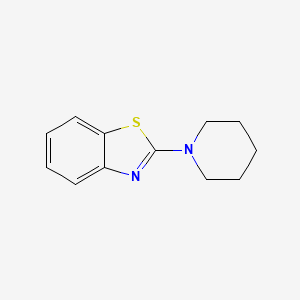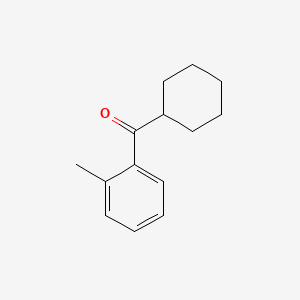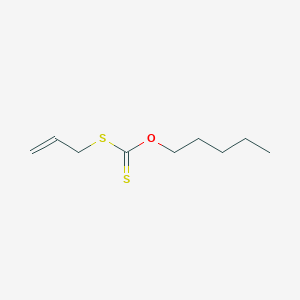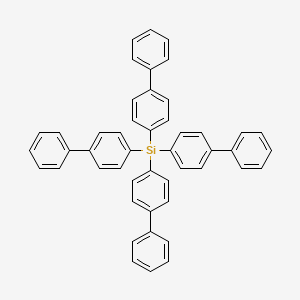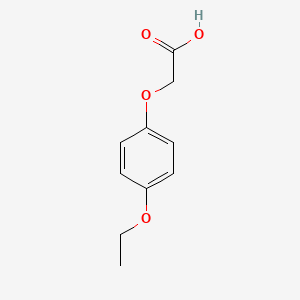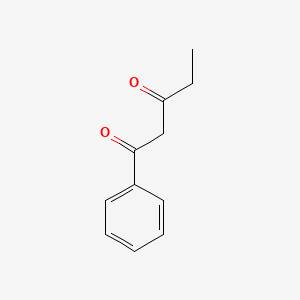
1-Phenylpentane-1,3-dione
概要
説明
1-Phenylpentane-1,3-dione is a chemical compound with the CAS Number: 5331-64-6 . It has a molecular weight of 176.22 and is in liquid form .
Molecular Structure Analysis
1-Phenylpentane-1,3-dione contains a total of 25 bonds; 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 aromatic ketone .科学的研究の応用
Pharmacological Studies
Finally, 1-Phenylpentane-1,3-dione can be a starting material in the design and synthesis of new drugs. Its structural features can be modified to interact with biological targets, leading to the discovery of compounds with potential therapeutic effects.
Each of these applications leverages the unique chemical properties of 1-Phenylpentane-1,3-dione , demonstrating its versatility and importance in scientific research .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is a product of the enzyme 2-(2-phenylethyl)chromone precursor synthase (pecps) .
Mode of Action
1-Phenylpentane-1,3-dione is produced by PECPS using 4-hydroxyphenylpropionyl-CoA, malonyl-CoA, and benzoyl-CoA as substrates . The compound is a diarylpentanoid, which corresponds to the precursor of the 2-(2-phenylethyl)chromones (PECs) scaffold .
Biochemical Pathways
The biosynthesis of 1-Phenylpentane-1,3-dione is part of the larger biosynthetic pathway of 2-(2-phenylethyl)chromones (PECs), the main fragrances in agarwood . The key enzyme in this pathway, PECPS, generates the common precursor of PECs .
Result of Action
It’s known that this compound is a precursor in the biosynthesis of 2-(2-phenylethyl)chromones (pecs), which are the main fragrances in agarwood .
特性
IUPAC Name |
1-phenylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMBTKMOVMBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201460 | |
| Record name | Propionyl acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpentane-1,3-dione | |
CAS RN |
5331-64-6 | |
| Record name | 1-Phenyl-1,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 1-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionyl acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONYL ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW81O2630 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key chemical reactions involving 1-phenylpentane-1,3-dione derivatives?
A1: Research demonstrates that derivatives of 1-phenylpentane-1,3-dione can undergo interesting photochemical reactions. For instance, when 2,4-dimethyl-1-phenylpentane-1,3-dione (a derivative) is exposed to light in the presence of oxygen, it yields 2,2,4-trimethyl-5-phenylfuran-3(2H)-one and 6-hydroxy-3,3,5-trimethyl-6-phenyl-1,2-dioxan-4-one. This reaction proceeds via the interaction of a type II biradical intermediate with oxygen.
Q2: Are there any notable natural sources of 1-phenylpentane-1,3-dione derivatives?
A2: Yes, 4-methyl-1-phenylpentane-1,3-dione has been identified in the essential oil of the plant Lophomyrtus bullata alongside other related compounds like bullatenone and 2-isopropylchromone. This finding suggests potential natural product applications for this class of compounds.
Q3: Can you describe a synthetic route for preparing specific stereoisomers of 1-phenylpentane-1,3-dione derivatives?
A3: The synthesis of geometric isomers of 2-(tert-butyl)-4-phenyloxetane, which are derivatives of 1-phenylpentane-1,3-dione, has been achieved. The process begins with commercially available 4,4-dimethyl-1-phenylpentane-1,3-dione and involves reduction with NaBH4 to yield a mixture of diastereomeric syn and anti diols. These diols are then selectively cyclized to form the respective oxetane isomers. This method provides a route to access specific stereoisomers for further investigation.
Q4: What analytical techniques are used to characterize these compounds?
A4: Various spectroscopic techniques are employed for the characterization of 1-phenylpentane-1,3-dione derivatives. These include but are not limited to NMR spectroscopy, IR spectroscopy, and mass spectrometry. These techniques allow researchers to determine the structure, purity, and other important characteristics of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)

